molecular formula C8H9ClFN B2536812 1-(2-Chloro-4-fluorophenyl)ethan-1-amine CAS No. 1098070-11-1

1-(2-Chloro-4-fluorophenyl)ethan-1-amine

Cat. No. B2536812
CAS RN: 1098070-11-1
M. Wt: 173.62
InChI Key: JTMGFESJCXOUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H9ClFN. It is used in organic synthesis . The compound is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloro-4-fluorophenyl)ethan-1-amine consists of a two-carbon chain (ethan-1-amine) attached to a phenyl ring, which is substituted at the 2-position with a chlorine atom and at the 4-position with a fluorine atom .


Physical And Chemical Properties Analysis

1-(2-Chloro-4-fluorophenyl)ethan-1-amine has a molecular weight of 173.62 . It is a liquid at room temperature . The compound’s InChI code is 1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3 .

Scientific Research Applications

Electrophilic Amination

  • Electrophilic amination of fluorophenols : A study demonstrated the electrophilic amination of 4-fluorophenol and other related compounds, showcasing a process involving the complete removal of the fluorine atom and the introduction of the chlorine atom (Bombek et al., 2004).

Kinetics and Mechanisms in Chemical Reactions

  • Reaction kinetics with piperidine and pyrrolidine bases : The kinetics of the reaction of related compounds with primary and secondary amines in different solvents was reported, indicating complex reactions leading to specific final products (Jarczewski et al., 1986).
  • Nucleophilic attacks on carbon–carbon double bonds : Research explored the substitution reactions of related ethylenes by anilines in various solvents, discussing the order of reaction and suggesting mechanisms for these reactions (Rappoport & Ta-Shma, 1971).

Synthesis and Characterization

  • Synthesis of 2- and 3-aminobenzo[b]thiophenes : A study presented a convenient approach to synthesize 3-aminobenzo[b]thiophenes, demonstrating a simple, efficient one-pot synthesis method (Androsov et al., 2010).
  • Chiral derivatization agent : The synthesis of 2-fluoro-2-phenyl-1-aminoethane from styrene was discussed, including the separation of enantiomers and their use as a chiral derivatizing agent (Hamman, 1989).

Corrosion Inhibition

  • Molecular dynamics simulation studies : The corrosion inhibition performances of certain derivatives against corrosion of iron were predicted, providing insights into the molecular interactions involved (Kaya et al., 2016).

Antibacterial Activity

  • Synthesis and antibacterial activity : The synthesis and in vitro antibacterial activity of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine against certain bacteria were examined (Uwabagira et al., 2018).

Safety and Hazards

The safety data sheet for 1-(2-Chloro-4-fluorophenyl)ethan-1-amine suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMGFESJCXOUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenyl)ethan-1-amine

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